molecular formula C7H5BrFNO B11764767 2-Amino-3-bromo-6-fluorobenzaldehyde

2-Amino-3-bromo-6-fluorobenzaldehyde

Cat. No.: B11764767
M. Wt: 218.02 g/mol
InChI Key: BKURYGNSYAVURA-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursorsFor example, 3-fluorobromobenzene can be reacted with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -78°C, followed by the addition of methyl formate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The amino and aldehyde groups can participate in condensation reactions to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the bromo or fluoro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: The major product is the corresponding carboxylic acid.

    Reduction Products: The major product is the corresponding alcohol.

Scientific Research Applications

2-Amino-3-bromo-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism of action would depend on the target molecule it is incorporated into. Generally, the amino, bromo, and fluoro substituents can influence the reactivity and binding properties of the compound, affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzaldehyde
  • 3-Bromo-2,6-difluorobenzaldehyde
  • 6-Amino-3-bromo-2-fluorobenzaldehyde

Uniqueness

2-Amino-3-bromo-6-fluorobenzaldehyde is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzaldehyde ring. This combination can impart distinct reactivity and properties compared to other similar compounds. For example, the presence of the amino group can enhance its nucleophilicity and ability to participate in condensation reactions, while the bromo and fluoro groups can influence its electronic properties and reactivity in substitution reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-bromo-6-fluorobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step halogenation and functionalization of benzaldehyde derivatives. For example:

Nitration/Bromination : Sequential halogenation (e.g., bromine substitution at position 3) followed by fluorination at position 6 under controlled temperature (0–5°C) to avoid over-halogenation .

Amination : Introduction of the amino group at position 2 via reductive amination or catalytic hydrogenation, requiring inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating the aldehyde while minimizing byproducts like carboxylic acids (from over-oxidation) .

Key Considerations :

  • Monitor reaction progress using TLC with UV visualization (aldehyde spots at Rf ~0.4 in ethyl acetate/hexane).
  • Optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) to maximize regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • ¹H NMR :
    • Aldehyde proton: Sharp singlet at δ 9.8–10.2 ppm.
    • Aromatic protons: Coupling patterns reveal substituent positions (e.g., doublet for F at C6, J = 8–10 Hz) .
  • ¹³C NMR :
    • Aldehyde carbon: δ ~190–195 ppm.
    • Fluorine-coupled carbons: Splitting observed for C6 (δ ~160 ppm, d, J = 250 Hz) .
  • IR Spectroscopy :
    • Strong C=O stretch at ~1700 cm⁻¹ (aldehyde).
    • N-H stretches (amino group) at ~3300–3500 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 231 [M]⁺ (C₇H₅BrFNO) with isotopic patterns for Br (1:1 ratio for M and M+2) .

Advanced Research Questions

Q. How do the electronic effects of the amino, bromo, and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Activating/Deactivating Effects :
    • Amino group (C2) : Strongly activates the ring via electron donation (+M effect), directing electrophiles to meta/para positions. However, steric hindrance at C2 may limit substitution .
    • Bromo (C3) : Acts as a moderate deactivating group (-I effect) but a poor leaving group in NAS unless activated by strong bases (e.g., KOtBu) .
    • Fluoro (C6) : Weakly deactivating (-I) but ortho/para-directing, competing with amino group effects.
  • Reactivity Studies :
    • Use DFT calculations to map electron density (e.g., Fukui indices) and predict preferred substitution sites .
    • Experimental validation via Suzuki coupling: Bromo at C3 is replaceable with aryl/heteroaryl groups under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis, and what are the critical steps in derivatization?

Methodological Answer:

  • Pharmaceutical Intermediates :
    • Anticancer Agents : Condensation with hydrazines to form Schiff bases, followed by cyclization to quinazoline derivatives (e.g., EGFR inhibitors) .
    • Antimicrobials : Aldehyde oxidation to carboxylic acid (using KMnO₄/H⁺), then coupling with β-lactam cores .
  • Key Challenges :
    • Protect the amino group (e.g., acetylation) during oxidation to prevent side reactions.
    • Optimize reaction pH (e.g., pH 7–8 for Schiff base formation) to balance aldehyde reactivity and amine stability .

Q. What strategies mitigate regioselectivity conflicts during functionalization of this compound?

Methodological Answer:

  • Directing Group Utilization :
    • Temporarily install a removable directing group (e.g., boronic acid at C4) to steer substitution away from competing positions .
  • Microwave-Assisted Synthesis :
    • Accelerate reaction kinetics (e.g., 100°C, 20 min) to favor thermodynamically stable products, reducing mixed regioisomers .
  • Computational Modeling :
    • Use software like Gaussian or ORCA to simulate transition states and identify low-energy pathways for substitution .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-amino-3-bromo-6-fluorobenzaldehyde

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H,10H2

InChI Key

BKURYGNSYAVURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)N)Br

Origin of Product

United States

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